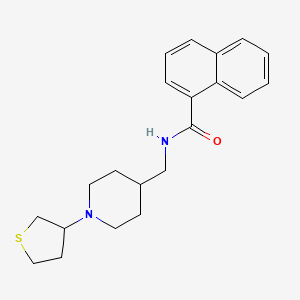

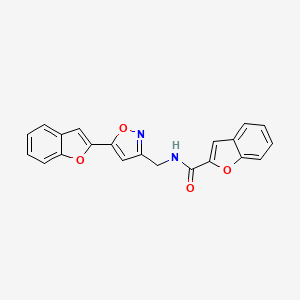

2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide, also known as 2,4-DMAP, is an organic compound derived from 2-cyano-3-(2,4-dimethoxyphenyl)-N-propionamide. It is a white crystalline solid that is insoluble in water and soluble in organic solvents. 2,4-DMAP is a versatile reagent used in many organic synthesis applications. It is used as a catalyst in the synthesis of organic compounds, as well as a reagent in the synthesis of pharmaceuticals and other biologically active compounds.

Applications De Recherche Scientifique

Antitumor Agents : A study by Romagnoli et al. (2014) explored compounds based on the 2-amino-3-alkoxycarbonyl/cyano-5-arylethylthiophene scaffold, demonstrating significant antiproliferative activity against a wide panel of cancer cell lines. This suggests potential applications of similar compounds, including 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide, in cancer research and treatment (Romagnoli et al., 2014).

Photoluminescent Materials : Research by Singh and Kanvah (2001) on substituted 1,2-diarylethenes, including compounds with cyano and methoxy substituents, revealed their potential in photophysical applications. The study showed these compounds exhibit solvent polarity-dependent dual fluorescence, indicating their use in developing new photoluminescent materials (Singh & Kanvah, 2001).

Antibacterial Activities : A study by El‐Ziaty and Shiba (2007) on (E) 2‐Cyano‐3‐(3′,4′‐dimethoxyphenyl)‐2‐propenoyl chloride derivatives demonstrated significant antibacterial activities. This suggests that similar compounds, like 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide, could be explored for their potential antibacterial properties (El‐Ziaty & Shiba, 2007).

Polymer Chemistry : Studies on copolymers of trisubstituted ethylenes and styrene, including methyl 2-cyano-3-phenyl-2-propenoates, by Kim et al. (1999) and Kharas et al. (2015), indicate potential applications in polymer chemistry. These studies explore the synthesis, characterization, and properties of these copolymers, suggesting applications in materials science (Kim et al., 1999); (Kharas et al., 2015).

Electrochemical Studies : Research by Ekinci et al. (2000) on the electrooxidation of 2-amino-3-cyano-4-phenylthiophene revealed the formation of a new class of π-conjugated oligoaminothiophenes. This study suggests the potential for electrochemical applications of similar cyano-containing compounds (Ekinci et al., 2000).

Propriétés

IUPAC Name |

2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-4-14-5-8-17(9-6-14)22-20(23)16(13-21)11-15-7-10-18(24-2)12-19(15)25-3/h5-10,12,16H,4,11H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTPYSTVRMFDKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1,5-trimethylpyrazole-3-carboxamide](/img/structure/B2803013.png)

![tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2803015.png)

![1-[(1S,2R)-2-ethoxy-4-oxocyclobutyl]pyrrolidine-2,5-dione](/img/structure/B2803016.png)

![[4-(3-Chlorophenoxy)pyridin-2-yl]methanamine](/img/structure/B2803018.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-methylbenzoate](/img/structure/B2803019.png)

![3'-(3-Chloro-4-methoxyphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2803026.png)

![1-allyl-3,9-dimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2803028.png)

![(Z)-1-(4-fluorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2803031.png)